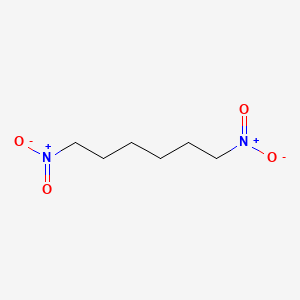

1,6-dinitrohexane

Description

Properties

IUPAC Name |

1,6-dinitrohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBHCFHBPVLHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC[N+](=O)[O-])CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277717 | |

| Record name | 1,6-Dinitrohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4286-47-9 | |

| Record name | 1,6-Dinitrohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dinitrohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dinitrohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dinitrohexane can be synthesized through the nitration of 1,6-diiodohexane. The process involves the following steps :

Preparation of 1,6-Diiodohexane: This is achieved by reacting hexane with iodine in the presence of a catalyst.

Nitration Reaction: The 1,6-diiodohexane is then treated with silver nitrite in an anhydrous ether solution. The reaction mixture is cooled to 0°C and stirred vigorously. The temperature is gradually allowed to rise to room temperature over 24 hours.

Isolation and Purification: The reaction mixture is filtered to remove silver iodide, and the filtrate is washed with benzene. The product is then recrystallized from methanol at low temperatures to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Polymerization via Nitroaldol Reaction

1,6-Dinitrohexane undergoes nitroaldol condensation with aromatic dialdehydes (e.g., 2,6-pyridinedicarboxaldehyde) in acetonitrile using triethylamine (Et₃N) as a base catalyst. This reaction produces linear dynamic covalent polymers (dynamers) through step-growth polymerization .

Key Data:

The polymerization follows a step-growth mechanism, with Mn plateauing at higher monomer concentrations . Lower temperatures (e.g., 0°C) suppress side reactions and improve polymer uniformity .

Depolymerization and Macrocyclization

Linear dynamers derived from this compound undergo depolymerization under specific conditions, forming macrocycles. This process is driven by:

-

Precipitation : Reduced solvent polarity triggers chain collapse.

-

Thermodynamic control : Longer reaction times favor cyclic products over linear chains .

Example:

Reacting this compound with 2,6-pyridinedicarboxaldehyde at 25°C for 24 hours yields linear polymers. Subsequent dilution or cooling induces cyclization, producing 24-membered macrocycles in >60% yield .

Stimuli-Responsive Behavior

This compound-based dynamers exhibit adaptive behavior in response to external stimuli:

-

Thermal Response : Heating to 60°C accelerates depolymerization, reducing Mn by 40% within 1 hour .

-

Chemical Stimuli : Adding competing aldehydes (e.g., 4-nitrobenzaldehyde) triggers chain rearrangement, forming hybrid polymers .

Mechanistic Insight:

The nitroaldol reaction is reversible, enabling dynamic exchange of nitroalkane and aldehyde units. Equilibrium shifts toward depolymerization under low monomer concentrations or elevated temperatures .

Comparative Reactivity of Dinitroalkanes

The chain length of dinitroalkanes influences reaction outcomes:

| Dinitroalkane | Product Topology | Macrocycle Size |

|---|---|---|

| 1,4-Dinitrobutane | Linear + cyclic | 16-membered |

| 1,5-Dinitropentane | Predominantly cyclic | 20-membered |

| This compound | Linear → cyclic | 24-membered |

Longer chains (e.g., this compound) favor linear polymerization initially, followed by slower cyclization .

Hydrogenation Pathways

While direct hydrogenation of this compound is not explicitly documented in the provided sources, analogous reactions suggest potential pathways:

-

Nitro Group Reduction : Catalytic hydrogenation (e.g., H₂/Pd) could convert nitro groups to amines, yielding hexamethylenediamine (HMD) .

-

Intermediate Formation : Adiponitrile (NC(CH₂)₄CN), a precursor to HMD, may form via partial reduction .

Hypothetical Reaction:

this compound + 4 H₂ → Hexamethylenediamine (H₂N(CH₂)₆NH₂) + 2 H₂O

Note: Experimental validation is required to confirm this pathway.

Stability and Decomposition

Nitro compounds are prone to exothermic decomposition under heat or shock. While specific data for this compound is limited, its structural analogs decompose at temperatures >150°C, releasing NOₓ gases .

Scientific Research Applications

1,6-Dinitrohexane has several applications in scientific research :

Materials Science: Used in the synthesis of dynamic covalent polymers (dynamers) which exhibit properties such as self-healing, recyclability, and stimuli-responsiveness.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Industrial Applications: Potential use in the development of new materials with specific mechanical and optical properties.

Mechanism of Action

The mechanism of action of 1,6-dinitrohexane primarily involves its nitro groups, which can participate in various chemical reactions :

Reduction to Amines: The nitro groups are reduced to amines, which can then interact with other molecules through hydrogen bonding or nucleophilic attacks.

Substitution Reactions: The nitro groups can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Key Observations :

Physical Properties

Biological Activity

1,6-Dinitrohexane (C6H12N2O4) is a nitroalkane compound that has garnered attention in various fields of chemical research, particularly for its biological activities. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by case studies and relevant data.

This compound is characterized by two nitro groups located at the 1 and 6 positions of a hexane chain. The presence of these nitro groups significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Anticancer Activity : Preliminary studies indicate that certain nitroalkanes exhibit anticancer properties. For instance, derivatives synthesized from nitro compounds have shown inhibitory effects on cancer cell proliferation in vitro .

- Antimicrobial Properties : Nitro compounds are often evaluated for their antimicrobial efficacy. Research suggests that nitroalkanes can disrupt microbial cell membranes, leading to cell death .

- Toxicity Profiles : Understanding the toxicity of this compound is crucial for its application. Toxicological assessments reveal that while some nitro compounds are non-toxic at low concentrations, they can exhibit cytotoxic effects at higher doses .

The mechanisms through which this compound exerts its biological effects include:

- Nitroreduction : Nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxicity or modulation of cellular pathways .

- Oxidative Stress Induction : Some studies suggest that nitroalkanes may induce oxidative stress within cells, contributing to their anticancer and antimicrobial activities .

Case Study 1: Anticancer Activity

A study investigated the effects of various nitroalkanes on cancer cell lines. Among them, this compound was included in a screening process to evaluate its potential as a therapeutic agent against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential role as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial properties of this compound were assessed against common bacterial strains. The compound demonstrated notable activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 25 µg/mL. This suggests its potential application in developing new antimicrobial agents .

Table 1: Biological Activity Profile of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against E. coli | |

| Toxicity | Cytotoxicity at high doses |

Table 2: Comparison of Nitro Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2,4-Dinitrophenol | High | Moderate | High |

| Nitroethane | Low | Low | Low |

Q & A

Q. What are the established synthetic routes for 1,6-dinitrohexane, and how do reaction conditions influence yield and purity?

Two primary methodologies are documented for synthesizing this compound:

- Klager's method : Involves treating α,α’-dinitrocycloketone alkali metal salts with alkaline hypobromite, forming a tetrabromide intermediate, followed by sodium borohydride reduction. Yields range from 72% to 75% for α,ω-dinitroalkanes.

- Feuer's improved method : Partial acidification of dipotassium salts of α,α’-dinitrocycloketones with acetic acid generates mono-potassium salts, which undergo hydrolytic ring opening and subsequent acidification to yield this compound directly. This method achieves higher efficiency (75% yield for this compound) and avoids intermediate purification steps . Comparative advantages include Feuer's streamlined process and reduced reagent complexity.

Q. How does the structural configuration of this compound influence its reactivity in explosive systems?

The nitro (-NO₂) groups at terminal positions create a high oxygen balance and strain energy, making this compound suitable for explosive applications. The linear aliphatic chain allows predictable decomposition pathways, releasing gaseous products (e.g., CO₂, N₂) during detonation. This configuration contrasts with cyclic nitro compounds, which exhibit different stability and energy release profiles .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic ring-opening of α,α’-dinitrocycloketones to form this compound?

Feuer's method involves acid-mediated cleavage of the cycloketone ring. Partial protonation of the dipotassium salt destabilizes the cyclic structure, leading to ring opening with concomitant loss of carbon monoxide. Full acidification then stabilizes the linear dinitroalkane product. Computational studies could further elucidate transition states and energetics of this stepwise process .

Q. Are there discrepancies in reported yields of this compound across synthetic methods, and how can these be resolved experimentally?

Klager's method reports slightly lower yields (72% for 1,4-dinitrobutane) compared to Feuer's 75% yield for this compound. These differences may arise from side reactions (e.g., incomplete bromination or reduction) in Klager's approach. Repetition under controlled conditions (e.g., inert atmosphere, precise stoichiometry) and advanced characterization (e.g., NMR, mass spectrometry) can validate reproducibility .

Q. How can computational modeling predict the thermal stability and decomposition kinetics of this compound?

Density Functional Theory (DFT) simulations can map bond dissociation energies (BDEs) of C-NO₂ bonds to identify decomposition initiation points. Coupled with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), models can correlate theoretical predictions with experimental decomposition temperatures and activation energies. This integration aids in designing safer handling protocols for explosive applications .

Methodological Considerations

Q. What experimental precautions are critical when synthesizing or handling this compound?

While specific safety data for this compound are limited in the provided evidence, general protocols for nitro compounds apply:

- Conduct reactions in fume hoods with blast shields.

- Use non-sparking tools and grounding to prevent electrostatic ignition.

- Store products in cool, dry environments away from oxidizers. Refer to analogous explosive-handling guidelines for risk mitigation .

Data Gaps and Future Research Directions

- Characterization : Limited data exist on spectroscopic profiles (e.g., IR, Raman) of this compound. Future studies should prioritize these analyses.

- Biological Impact : No toxicity or environmental persistence data are available; computational toxicology models (e.g., QSAR) could provide preliminary insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.